Tiprenolol
Overview
Description
Tiprenolol is a beta adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of cardiovascular conditions such as hypertension and arrhythmias. The compound’s chemical formula is C13H21NO2S, and it has a molar mass of 255.38 g/mol .
Mechanism of Action
Target of Action
Tiprenolol is primarily a beta-adrenergic receptor antagonist . Beta-adrenergic receptors are part of the sympathetic nervous system and play a crucial role in cardiovascular function, including heart rate and blood pressure regulation. By blocking these receptors, this compound can exert its therapeutic effects.
Mode of Action
As a beta-adrenergic receptor antagonist, this compound competes with adrenergic neurotransmitters for binding to beta-adrenergic receptors . This interaction prevents the normal signaling process that would occur upon neurotransmitter binding, thereby inhibiting the physiological responses typically mediated by these receptors .
Pharmacokinetics
Like other beta-blockers, it is expected to be well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted via the kidneys .
Action Environment
Environmental factors can potentially influence the action, efficacy, and stability of this compound, although specific studies on this topic are limited. Factors such as diet, lifestyle, and exposure to other medications or environmental chemicals could potentially impact the pharmacokinetics and pharmacodynamics of this compound . .
Biochemical Analysis
Biochemical Properties
Tiprenolol plays a significant role in biochemical reactions by interacting with beta-adrenergic receptors. These receptors are part of the G protein-coupled receptor family and are involved in the regulation of cardiac function. This compound binds to these receptors, inhibiting the action of catecholamines like adrenaline and noradrenaline, which are responsible for increasing heart rate and blood pressure . This interaction leads to a decrease in heart rate and blood pressure, making it effective in treating hypertension and arrhythmias.
Cellular Effects
This compound affects various types of cells, particularly those in the cardiovascular system. By blocking beta-adrenergic receptors, this compound reduces the influx of calcium ions into cardiac cells, leading to decreased cardiac contractility and heart rate . This reduction in calcium ion influx also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of beta-adrenergic receptors can lead to decreased cyclic AMP (cAMP) levels, which in turn affects the activity of protein kinase A (PKA) and other downstream signaling molecules .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to beta-adrenergic receptors, preventing the activation of these receptors by catecholamines. This binding inhibits the G protein-coupled receptor signaling pathway, leading to a decrease in cAMP levels . The reduction in cAMP levels results in decreased activation of PKA, which subsequently reduces the phosphorylation of various target proteins involved in cardiac contractility and heart rate regulation . Additionally, this compound may also influence gene expression by modulating the activity of transcription factors that are regulated by cAMP and PKA signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to sustained reductions in heart rate and blood pressure, with minimal adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces heart rate and blood pressure without causing significant adverse effects . At higher doses, this compound can lead to toxic effects such as bradycardia, hypotension, and even cardiac arrest . These threshold effects highlight the importance of careful dosage management in clinical settings to avoid potential toxicity.
Metabolic Pathways
This compound is metabolized primarily in the liver through various metabolic pathways. The primary enzymes involved in its metabolism are cytochrome P450 enzymes, particularly CYP2D6 . These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that are subsequently excreted in the urine . The metabolism of this compound can affect its efficacy and duration of action, as well as its potential for drug interactions.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream after oral administration and is distributed throughout the body, including the heart, liver, and kidneys . This compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . The localization and accumulation of this compound in specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with beta-adrenergic receptors on the cell membrane . This compound does not typically require specific targeting signals or post-translational modifications for its activity, as its primary mode of action is through receptor binding on the cell surface . Its distribution within different cellular compartments can affect its overall efficacy and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tiprenolol can be synthesized through a multi-step process involving the reaction of 2-methylthiophenol with epichlorohydrin to form 1-(2-methylsulfanylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often prepared as a freeze-dried powder. The preparation involves dissolving the active pharmaceutical ingredient in a suitable solvent, followed by lyophilization to obtain a stable powder form. This method ensures good pharmaceutical properties and stability .
Chemical Reactions Analysis
Types of Reactions: Tiprenolol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to remove the sulfur-containing group.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfurized derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Tiprenolol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study beta-blocker interactions and reactions.
Biology: Investigated for its effects on beta-adrenergic receptors in various biological systems.
Medicine: Studied for its therapeutic potential in treating cardiovascular diseases, including hypertension and arrhythmias.
Industry: Utilized in the development of new beta-blocking agents and formulations.
Comparison with Similar Compounds
Propranolol: Another beta-blocker with similar beta-adrenergic blocking activity but a stronger negative inotropic effect.
Atenolol: A cardioselective beta-blocker with a higher affinity for beta-1 receptors.
Timolol: A non-selective beta-blocker used primarily in the treatment of glaucoma
Uniqueness of Tiprenolol: this compound is unique in its relatively balanced beta-adrenergic blocking and intrinsic sympathomimetic activities. It has a less pronounced negative inotropic effect compared to propranolol, making it potentially safer for patients with compromised cardiac function .
Properties
IUPAC Name |
1-(2-methylsulfanylphenoxy)-3-(propan-2-ylamino)propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-10(2)14-8-11(15)9-16-12-6-4-5-7-13(12)17-3/h4-7,10-11,14-15H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUNLSYSEQIDMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1SC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60928271 | |
Record name | Tiprenolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60928271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26481-51-6, 13379-86-7 | |
Record name | Tiprenolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26481-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiprenolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013379867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiprenolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026481516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiprenolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60928271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIPRENOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R86K1U4O7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.